molecular formula C9H16N2O4 B12991856 (S)-2-((2S,4R)-4-Hydroxypyrrolidine-2-carboxamido)butanoic acid

(S)-2-((2S,4R)-4-Hydroxypyrrolidine-2-carboxamido)butanoic acid

Cat. No.: B12991856
M. Wt: 216.23 g/mol
InChI Key: LFFIDHDMJOJDAC-VQVTYTSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-((2S,4R)-4-Hydroxypyrrolidine-2-carboxamido)butanoic acid is a chiral compound with significant importance in various fields of chemistry and biology It is characterized by its unique structure, which includes a hydroxypyrrolidine ring and a butanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((2S,4R)-4-Hydroxypyrrolidine-2-carboxamido)butanoic acid typically involves the use of chiral starting materials and specific reaction conditions to ensure the desired stereochemistry. One common method involves the use of protected amino acids and subsequent deprotection steps. For example, the synthesis may start with a protected pyrrolidine derivative, which undergoes a series of reactions including amide bond formation, hydroxylation, and deprotection to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated synthesis equipment and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-2-((2S,4R)-4-Hydroxypyrrolidine-2-carboxamido)butanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The amide bond can be reduced to an amine.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and pH to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone or aldehyde, while reduction of the amide bond may produce an amine.

Scientific Research Applications

(S)-2-((2S,4R)-4-Hydroxypyrrolidine-2-carboxamido)butanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It serves as a model compound for studying enzyme-substrate interactions.

    Medicine: It has potential therapeutic applications due to its bioactive properties.

    Industry: It is used in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (S)-2-((2S,4R)-4-Hydroxypyrrolidine-2-carboxamido)butanoic acid involves its interaction with specific molecular targets. The hydroxyl and amide groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The compound may also participate in metabolic pathways, affecting various biochemical processes.

Comparison with Similar Compounds

Properties

Molecular Formula

C9H16N2O4

Molecular Weight

216.23 g/mol

IUPAC Name

(2S)-2-[[(2S,4R)-4-hydroxypyrrolidine-2-carbonyl]amino]butanoic acid

InChI

InChI=1S/C9H16N2O4/c1-2-6(9(14)15)11-8(13)7-3-5(12)4-10-7/h5-7,10,12H,2-4H2,1H3,(H,11,13)(H,14,15)/t5-,6+,7+/m1/s1

InChI Key

LFFIDHDMJOJDAC-VQVTYTSYSA-N

Isomeric SMILES

CC[C@@H](C(=O)O)NC(=O)[C@@H]1C[C@H](CN1)O

Canonical SMILES

CCC(C(=O)O)NC(=O)C1CC(CN1)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.